1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, a phenyl group, a piperidyl group, and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The piperidyl group is then attached via nucleophilic substitution, and finally, the thienylcarbonyl group is introduced through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or hydroxyl groups.
Scientific Research Applications
1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-PHENYL-3-{[1-(2-FURANYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE
- 1-PHENYL-3-{[1-(2-BENZOYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE
Uniqueness
1-PHENYL-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE is unique due to the presence of the thienylcarbonyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-phenyl-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]amino]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H19N3O3S/c24-18-13-16(19(25)23(18)15-5-2-1-3-6-15)21-14-8-10-22(11-9-14)20(26)17-7-4-12-27-17/h1-7,12-14,21H,8-11H2 |
InChI Key |
WHNLVQQKPBBIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.